1-[5-chloro-2-(chloromethyl)phenyl]-1H-1,2,4-triazole
Overview
Description
The compound “1-[5-chloro-2-(chloromethyl)phenyl]-1H-1,2,4-triazole” is a derivative of 1,2,4-triazole, which is a type of heterocyclic compound. The 1,2,4-triazole ring is a five-membered ring consisting of two carbon atoms and three nitrogen atoms . The compound also contains a phenyl group (a ring of six carbon atoms, also known as a benzene ring) which is substituted with a chloromethyl group (a carbon atom bonded to a chlorine atom and two hydrogen atoms).
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 1,2,4-triazole ring, followed by the introduction of the phenyl and chloromethyl groups. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,4-triazole ring and the phenyl ring. The chloromethyl group would be attached to the phenyl ring. The exact spatial arrangement of these groups would depend on the specific conditions under which the compound was synthesized .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For this compound, properties such as solubility, melting point, and reactivity would likely be influenced by the presence of the 1,2,4-triazole ring, the phenyl ring, and the chloromethyl group .Scientific Research Applications
Analytical Chemistry
This compound can be used in analytical chemistry as a precursor for developing new analytical reagents. Its ability to form stable complexes with various metals makes it useful in the detection and quantification of metal ions in samples.
Each of these applications leverages the unique chemical structure of 1-[5-chloro-2-(chloromethyl)phenyl]-1H-1,2,4-triazole to explore and develop new technologies and solutions across different fields of scientific research. While the current information is based on the compound’s structure and potential reactivity, further research and experimentation are necessary to fully realize its capabilities in these areas .
Mechanism of Action
properties
IUPAC Name |
1-[5-chloro-2-(chloromethyl)phenyl]-1,2,4-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N3/c10-4-7-1-2-8(11)3-9(7)14-6-12-5-13-14/h1-3,5-6H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAXZMKQZFZWETG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N2C=NC=N2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-chloro-2-(chloromethyl)phenyl]-1H-1,2,4-triazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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